MAGE-1 (96-104) is a peptide derived from the MAGE-A1 protein, which is classified as a cancer-testis antigen. These antigens are typically expressed in various tumors but not in normal tissues, making them significant targets for immunotherapy, particularly in melanoma. The specific sequence of MAGE-1 (96-104) is recognized by cytotoxic T lymphocytes, facilitating targeted immune responses against cancer cells expressing this antigen. The peptide has been utilized in clinical trials as part of peptide-based vaccines aimed at enhancing anti-tumor immunity in patients with advanced melanoma .
MAGE-1 (96-104) originates from the MAGE-A1 gene, which is located on chromosome X. This gene encodes a protein that plays a role in the regulation of apoptosis and is involved in the immune response to tumors. MAGE-A1 belongs to a larger family of MAGE proteins, which are categorized as cancer-testis antigens due to their restricted expression profile. They are primarily found in germ cells and certain tumors, making them attractive targets for cancer immunotherapy .
The synthesis of MAGE-1 (96-104) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin.
The molecular structure of MAGE-1 (96-104) consists of a linear sequence of amino acids with specific conformational properties that enable its recognition by T cell receptors. The sequence is as follows: MAGE-1 (96-104): ELAGIGILTV.
The molecular weight of MAGE-1 (96-104) is approximately 1,236 Da, and it has a net charge of +1 at physiological pH due to the presence of basic amino acids. The peptide's structure allows it to bind to major histocompatibility complex class I molecules, facilitating its presentation to T cells .
MAGE-1 (96-104) undergoes several biochemical interactions within the immune system:
The binding affinity of MAGE-1 (96-104) for specific major histocompatibility complex molecules can be assessed using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR), which measure the kinetics and strength of these interactions .
The mechanism of action for MAGE-1 (96-104) involves several key steps:
Clinical studies have shown that vaccination with MAGE-1 (96-104) can elicit strong immune responses characterized by increased levels of interferon-gamma secretion from T cells, indicating effective activation against melanoma cells expressing this antigen .
MAGE-1 (96-104) is a hydrophilic peptide with a solubility profile conducive to its use in aqueous formulations for vaccines. It has a relatively low melting point typical for peptides due to its small size.
The stability of MAGE-1 (96-104) can be influenced by factors such as pH and temperature. Chemical modifications can enhance its stability and immunogenicity, including cyclization or incorporation of non-natural amino acids.
Relevant data indicate that modifications can significantly improve the peptide's resistance to enzymatic degradation while maintaining its ability to elicit an immune response .
MAGE-1 (96-104) has significant applications in cancer immunotherapy, particularly:
The identification of MAGE-1 (Melanoma-Associated Antigen 1) in 1991 marked a paradigm shift in tumor immunology. Isolated from the melanoma cell line MZ2-MEL, MAGE-1 was the first human tumor antigen defined at the molecular level [2] [4]. This discovery emerged from autologous typing and cosmid library transfection experiments involving a stage IV melanoma patient whose cytotoxic T cells demonstrated persistent reactivity against tumor cells. Remarkably, therapeutic vaccination with irradiated autologous tumor cells led to disease-free survival exceeding 30 years, providing the first clinical validation of tumor-specific immune targeting [2]. MAGE-1 (later renamed MAGE-A1) became the prototype of cancer-testis antigens (CTAs)—proteins with expression restricted to germ cells and reactivated across diverse malignancies. This established MAGE-A1-derived peptides, including the 96-104 epitope, as prime candidates for cancer vaccine development [4].
The MAGE gene family expanded from a single ancestor in lower eukaryotes to ~40 genes in placental mammals through retrotransposition and local duplication events [2]. Type I MAGEs (including MAGE-A subfamily) exhibit testis-specific expression under physiological conditions but are aberrantly reactivated in cancers due to widespread DNA demethylation in malignant cells [4] [7]. Functionally, MAGE-A proteins act as oncogenic modulators by:
Table 1: MAGE-A Protein Interactions in Tumorigenesis
MAGE Protein | Binding Partner | Biological Consequence | Cancer Relevance |
---|---|---|---|
MAGE-A1/A4 | TRIM28 (KAP1) | p53 ubiquitination and degradation | Loss of tumor suppressor function |
MAGE-A4 | RAD18 | Enhanced translesion DNA synthesis | Chemoresistance |
MAGE-A2/A3/A9 | p53/p73 | Transcriptional dysregulation | Enhanced proliferation |
Expression of MAGE-A antigens correlates with advanced disease stage, metastasis, and poor prognosis across multiple cancers, including NSCLC, bladder carcinoma, and melanoma [4]. Their immunologically privileged germline origin theoretically minimizes risks of autoimmunity, making them attractive immunotherapy targets despite functional roles in oncogenesis [3] [4].
The MAGE-A1(96-104) peptide, with the amino acid sequence SLFRAVITK, represents a critical human leukocyte antigen (HLA)-restricted epitope with distinctive immunological properties:
Table 2: MAGE-A1(96-104) in Multi-Peptide Vaccines
HLA Restriction | Peptide Sequence | Derived Antigen | Vaccine Role |
---|---|---|---|
HLA-A3/A11 | SLFRAVITK | MAGE-A1(96-104) | Core component |
HLA-A1 | EADPTGHSY | MAGE-A1(161-169) | Helper peptide |
HLA-A2 | GLYDGMEHL | MAGE-A10(254-262) | Co-immunogen |
HLA-A3 | LIYRRRLMK | gp100(614-622) | Co-immunogen |
Notably, its inclusion in multipeptide vaccines avoids hierarchical immunodominance, enabling co-activation against multiple tumor antigens without competitive suppression [1] [5].
Immunogenicity and Clinical Translation of MAGE-1 (96-104)
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: